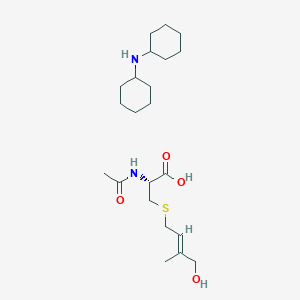
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound that features a cysteine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and a suitable acetylating agent.
Acetylation: L-cysteine is acetylated to form N-acetyl-L-cysteine.
Addition of Butenyl Group: The 4-hydroxy-3-methyl-2-trans-buten-1-yl group is introduced through a substitution reaction.
Formation of Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the double bond in the butenyl group.
Substitution: The compound can participate in substitution reactions, especially at the acetyl and butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and butenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The cysteine moiety could be involved in redox reactions or act as a nucleophile in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A simpler derivative used as a mucolytic agent.
S-Butenyl-L-cysteine: Lacks the acetyl group but has similar structural features.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-trans-buten-1-yl)-L-cysteine Dicyclohexylammonium Salt is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H40N2O4S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(E)-4-hydroxy-3-methylbut-2-enyl]sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C10H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(5-12)3-4-16-6-9(10(14)15)11-8(2)13/h11-13H,1-10H2;3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b;7-3+/t;9-/m.0/s1 |
InChI Key |
HIXZZZMHIYDVNS-UCKZDWSRSA-N |
Isomeric SMILES |
C/C(=C\CSC[C@@H](C(=O)O)NC(=O)C)/CO.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(=CCSCC(C(=O)O)NC(=O)C)CO.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


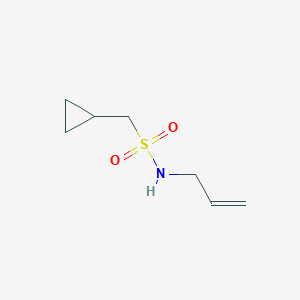
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
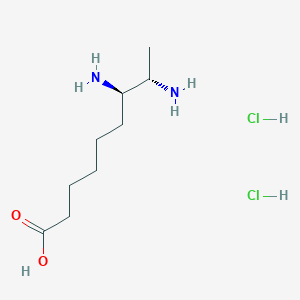
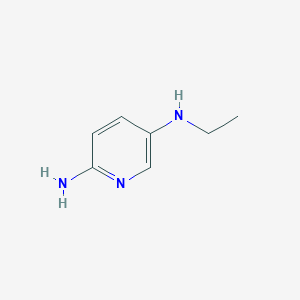
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
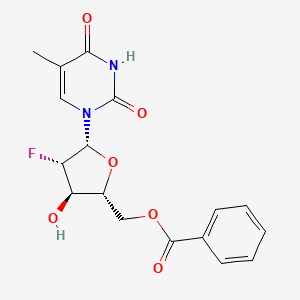

![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)

![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
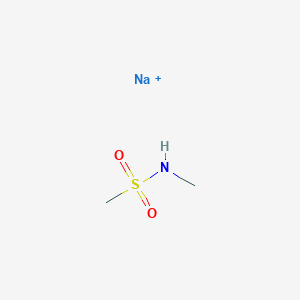
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
